REACTION_CXSMILES
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BrBr.[S:3]([OH:7])([OH:6])(=[O:5])=[O:4].[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1>OS(O)(=O)=O.O=S(=O)=O>[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1.[S:3](=[O:5])(=[O:4])([OH:7])[OH:6] |f:1.2,3.4|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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NCCCCC1=NC=CC=C1C
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Name
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Type
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product
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Smiles
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S(O)(O)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |